molecular formula C10H10O3 B14852835 3-Acetyl-5-methoxybenzaldehyde CAS No. 1393566-43-2

3-Acetyl-5-methoxybenzaldehyde

Cat. No.: B14852835
CAS No.: 1393566-43-2
M. Wt: 178.18 g/mol
InChI Key: BVPUTOBNQFTITO-UHFFFAOYSA-N
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Description

3-Acetyl-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O3. It is a naturally occurring compound initially extracted from the leaves of the desert plant Encelia farinosa . This compound is known for its aromatic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetyl-5-methoxybenzaldehyde can be synthesized through several methods. One common method involves the acetylation of 5-methoxybenzaldehyde using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may exert antimicrobial effects by disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-5-methoxybenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its acetyl group enhances its reactivity in various chemical reactions compared to other methoxybenzaldehydes .

Properties

CAS No.

1393566-43-2

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-acetyl-5-methoxybenzaldehyde

InChI

InChI=1S/C10H10O3/c1-7(12)9-3-8(6-11)4-10(5-9)13-2/h3-6H,1-2H3

InChI Key

BVPUTOBNQFTITO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C=O)OC

Origin of Product

United States

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